molecular formula C13H26N2O2 B13326024 tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate

tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate

Cat. No.: B13326024
M. Wt: 242.36 g/mol
InChI Key: WQWRYKRMRBWZLF-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents .

Medicine: It can be used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a protecting group for amines and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(4-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C13H26N2O2/c1-6-15(12(16)17-13(3,4)5)11-9-14-8-7-10(11)2/h10-11,14H,6-9H2,1-5H3

InChI Key

WQWRYKRMRBWZLF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CNCCC1C)C(=O)OC(C)(C)C

Origin of Product

United States

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